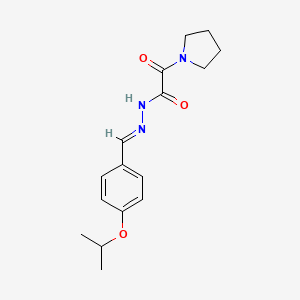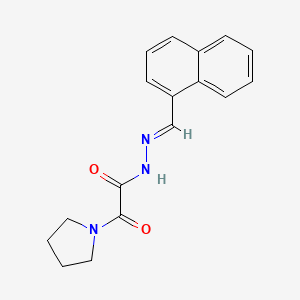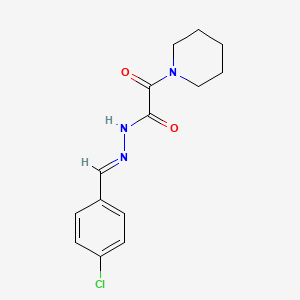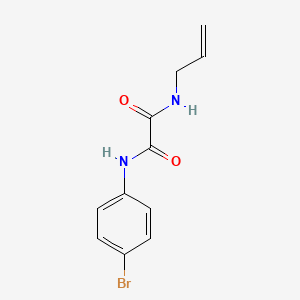
N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
Descripción general
Descripción
N-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as IPAH, is a hydrazone derivative that has been synthesized for its potential application in scientific research. The compound is a yellow solid with a molecular weight of 345.43 g/mol and a melting point of 143-145°C. IPAH has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Mecanismo De Acción
The mechanism of action of N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood. However, it has been suggested that its anti-inflammatory activity may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses. N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in the regulation of cellular energy homeostasis.
The anti-cancer activity of N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide may be due to its ability to induce apoptosis through the activation of caspase-3 and -9, two key enzymes involved in programmed cell death. N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been reported to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit bacterial growth. In vivo studies have shown that N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide can reduce inflammation in animal models of rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is its relatively simple synthesis method. However, its low yield may limit its use in large-scale experiments. Additionally, the mechanism of action of N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, which may limit its application in certain research fields.
Direcciones Futuras
There are several potential future directions for research on N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration route for N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide in these conditions.
Another potential future direction is the development of N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide as an anti-cancer agent. Additional studies are needed to determine its efficacy in animal models of cancer and to investigate its potential as a combination therapy with other anti-cancer agents.
Furthermore, the antibacterial activity of N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide suggests that it may have potential as a new class of antibiotics. Future studies are needed to investigate its mechanism of action against bacteria and to determine its efficacy in animal models of bacterial infections.
In conclusion, N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is a hydrazone derivative that has been synthesized for its potential application in scientific research. It has exhibited anti-inflammatory, anti-cancer, and antibacterial properties, and has potential as a therapeutic agent for various diseases. However, further studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration route.
Aplicaciones Científicas De Investigación
N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been investigated for its potential application in various scientific research fields. One of the primary areas of interest is its anti-inflammatory activity. N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide may have therapeutic potential for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been studied for its anti-cancer activity. It has been reported to induce apoptosis (programmed cell death) in various cancer cell lines, including human breast cancer, lung cancer, and colon cancer cells. Additionally, N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Furthermore, N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has exhibited antibacterial activity against both gram-positive and gram-negative bacteria. It has been reported to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Propiedades
IUPAC Name |
2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12(2)22-14-7-5-13(6-8-14)11-17-18-15(20)16(21)19-9-3-4-10-19/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,20)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPGJQRDBQBIED-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(4-bromobenzylidene)-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3848136.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848151.png)
![2-(2-cyclohexylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848159.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848172.png)
![N,N-diethyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848176.png)

![N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848187.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B3848191.png)
![N-1-naphthyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848201.png)


![N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848229.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide](/img/structure/B3848237.png)